1-prop-2-enyl-2-sulfanyl-4H-imidazol-5-one
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Overview
Description
dimethyl fumarate . Dimethyl fumarate is an organic compound with the molecular formula C6H8O4. It is an ester of fumaric acid and is used in various applications, including as a medication for treating multiple sclerosis and as a fungicide.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl fumarate can be synthesized through the esterification of fumaric acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include:
Temperature: Around 60-70°C
Catalyst: Sulfuric acid
Solvent: Methanol
The reaction proceeds as follows:
Fumaric acid+2Methanol→Dimethyl fumarate+Water
Industrial Production Methods
In industrial settings, the production of dimethyl fumarate involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal yield and purity. The product is then purified through distillation and crystallization processes.
Chemical Reactions Analysis
Types of Reactions
Dimethyl fumarate undergoes several types of chemical reactions, including:
Oxidation: Dimethyl fumarate can be oxidized to form fumaric acid.
Reduction: It can be reduced to form succinic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Fumaric acid
Reduction: Succinic acid
Substitution: Various substituted fumarates depending on the nucleophile used
Scientific Research Applications
Dimethyl fumarate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: Studied for its effects on cellular metabolism and signaling pathways.
Medicine: Used as a medication for treating multiple sclerosis due to its immunomodulatory and neuroprotective properties.
Industry: Used as a fungicide and as a stabilizer in various industrial processes.
Mechanism of Action
Dimethyl fumarate exerts its effects through multiple mechanisms:
Immunomodulation: It modulates the immune response by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the production of antioxidant proteins that protect against oxidative stress.
Neuroprotection: It has neuroprotective effects by reducing inflammation and oxidative damage in neural tissues.
Molecular Targets: The primary molecular target is the Nrf2 pathway, but it also affects other signaling pathways involved in inflammation and cell survival.
Comparison with Similar Compounds
Dimethyl fumarate can be compared with other fumarate esters and related compounds:
Methyl hydrogen fumarate: Similar in structure but has only one ester group.
Diethyl fumarate: Similar ester but with ethyl groups instead of methyl groups.
Fumaric acid: The parent compound, which lacks the ester groups.
Uniqueness
Dimethyl fumarate is unique due to its dual role as a medication and a chemical reagent. Its ability to modulate the immune response and provide neuroprotection makes it particularly valuable in medical applications.
Conclusion
Dimethyl fumarate (1-prop-2-enyl-2-sulfanyl-4H-imidazol-5-one) is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable tool in scientific research and therapeutic interventions.
Properties
IUPAC Name |
1-prop-2-enyl-2-sulfanyl-4H-imidazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-2-3-8-5(9)4-7-6(8)10/h2H,1,3-4H2,(H,7,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUYSPTYWQXNLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CN=C1S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)CN=C1S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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